molecular formula C8H6BrFN2 B2696324 Amino(5-bromo-2-fluorophenyl)acetonitrile CAS No. 953756-01-9

Amino(5-bromo-2-fluorophenyl)acetonitrile

Cat. No. B2696324
CAS RN: 953756-01-9
M. Wt: 229.052
InChI Key: DLIDSWSMEQAQSA-UHFFFAOYSA-N
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Description

“Amino(5-bromo-2-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H6BrFN2 . It is closely related to 2-(5-Bromo-2-fluorophenyl)acetonitrile . The compound is used for proteomics research .


Synthesis Analysis

The synthesis of compounds related to “Amino(5-bromo-2-fluorophenyl)acetonitrile” involves reactions that convert an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .


Molecular Structure Analysis

The molecular structure of “Amino(5-bromo-2-fluorophenyl)acetonitrile” can be analyzed based on its molecular formula C8H6BrFN2 . Detailed insights into the molecular geometry of related fluorinated α-aminonitrile compounds have been revealed.


Chemical Reactions Analysis

Reactivity studies involving molecules related to “Amino(5-bromo-2-fluorophenyl)acetonitrile” have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile.


Physical And Chemical Properties Analysis

“Amino(5-bromo-2-fluorophenyl)acetonitrile” is a solid compound . It has a molecular weight of 229.049 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIDSWSMEQAQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C#N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(5-bromo-2-fluorophenyl)acetonitrile

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